9-Bromophenanthrene-d9
Description
Contextualization of Stable Isotope Labeling in Advanced Chemical Research
Stable isotope labeling is a fundamental technique in modern scientific research, providing a non-radioactive method to trace the journey of molecules through chemical reactions and biological systems. wikipedia.org This process involves replacing one or more atoms in a molecule with a stable isotope, which is an atom of the same element but with a different number of neutrons. wikipedia.org Commonly used stable isotopes include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). symeres.comdiagnosticsworldnews.com
The key advantage of this technique lies in the fact that the chemical properties of isotopically labeled compounds are nearly identical to their unlabeled counterparts, with the primary difference being their mass. diagnosticsworldnews.com This mass difference allows researchers to distinguish and track the labeled molecules using analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com This capability has made stable isotope labeling an indispensable tool across various disciplines, including:
Mechanistic and Kinetic Studies: Elucidating the intricate steps of chemical reactions. symeres.com
Drug Metabolism and Pharmacokinetics (DMPK): Investigating how drugs are processed by the body, which is crucial for pharmaceutical development. symeres.comadesisinc.com
Metabolomics: Gaining insights into metabolic pathways and the dynamics of biomolecules. adesisinc.comsilantes.com
Proteomics: Precisely quantifying protein expression levels. adesisinc.com
Environmental Science: Tracking pollutants and understanding ecological cycles. symeres.comsilantes.com
By offering enhanced precision and specificity in analysis, stable isotope labeling provides a powerful window into complex molecular structures and processes. adesisinc.com
Rationale for Deuterium Incorporation in Aromatic Systems for Scientific Inquiry
The incorporation of deuterium, a stable isotope of hydrogen, into aromatic systems like polycyclic aromatic hydrocarbons (PAHs) is a particularly valuable strategy in scientific investigation. aanda.orgaanda.org The rationale for this deuteration is multifaceted. A primary reason is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. researchgate.net This difference means that breaking a C-D bond requires more energy, leading to slower reaction rates. Studying this effect provides deep insights into reaction mechanisms. symeres.comresearchgate.net
In medicinal chemistry and drug discovery, deuterium labeling can significantly improve a drug's metabolic stability. researchgate.netnih.gov By strategically replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of metabolic breakdown can be slowed, potentially enhancing the drug's efficacy and safety profile. nih.gov This "heavy drug" approach has led to the development of approved deuterated pharmaceuticals. bohrium.com
Furthermore, deuterated aromatic compounds are crucial as internal standards for quantitative analysis using mass spectrometry. researchgate.net Their slightly higher mass allows them to be easily distinguished from their non-deuterated counterparts, enabling precise measurement of target analytes in complex mixtures, such as environmental samples. researchgate.net In the field of astrochemistry, the study of deuterated PAHs provides vital information about the chemical evolution of the interstellar medium (ISM), as deuterium was formed during the Big Bang and its abundance offers clues to cosmic processes. aanda.orgnih.gov
Specific Research Prominence of 9-Bromophenanthrene-d9 within Deuterated Polycyclic Aromatic Hydrocarbon Studies
This compound is a deuterated form of 9-Bromophenanthrene (B47481), a polycyclic aromatic hydrocarbon. smolecule.com Its structure consists of a phenanthrene (B1679779) core with a bromine atom at the 9-position and nine deuterium atoms replacing hydrogen on the aromatic rings. This specific combination of features makes it a prominent tool in specialized research areas.
The primary application of this compound is as an internal standard in analytical chemistry, particularly for the detection and quantification of halogenated PAHs in environmental samples. smolecule.comd-nb.info A study on the atmospheric deposition of chlorinated and brominated PAHs in Central Europe utilized this compound for this purpose, highlighting its importance in environmental monitoring. d-nb.info
The non-deuterated parent compound, 9-Bromophenanthrene, is known for its distinct fluorescence properties, emitting a strong blue fluorescence under UV light. smolecule.comchemicalbook.com This characteristic allows it to be used as a fluorescence probe in various analytical techniques, including the study of coordination reactions with metal ions like chromium and iron. smolecule.comchemicalbook.com The deuterated version retains these useful spectroscopic properties while providing the benefits of isotopic labeling for quantitative accuracy.
The synthesis of this compound typically starts with phenanthrene or its derivatives, followed by a bromination step in the presence of deuterated solvents to incorporate the deuterium atoms. smolecule.com The final product is then purified for use in high-precision analytical applications. smolecule.com
Interactive Data Table: Properties of this compound and its Parent Compound
| Property | 9-Bromophenanthrene | This compound | Source(s) |
| Molecular Formula | C₁₄H₉Br | C₁₄D₉Br | nih.gov |
| Molecular Weight | 257.13 g/mol | ~266.2 g/mol | smolecule.comnih.gov |
| Appearance | Light yellow powder/solid | - | fishersci.comsigmaaldrich.com |
| Melting Point | 60-64 °C | 60-64 °C | smolecule.comsigmaaldrich.com |
| Boiling Point | 180-190 °C @ 2 mmHg | - | sigmaaldrich.com |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | Soluble in organic solvents. | smolecule.comchemicalbook.com |
Properties
Molecular Formula |
C₁₄D₉Br |
|---|---|
Molecular Weight |
266.18 |
Synonyms |
9-Phenanthryl Bromide-d9; NSC 400708-d9 |
Origin of Product |
United States |
Applications of 9 Bromophenanthrene D9 in Reaction Mechanistic Investigations
Probing Reaction Pathways and Intermediates via Deuterium (B1214612) Tracing
Deuterium tracing, or deuterium labeling, is a technique used to follow the fate of specific atoms or molecular fragments throughout a chemical reaction. By strategically placing deuterium atoms on a reactant molecule, such as in 9-Bromophenanthrene-d9, chemists can track the movement and transformation of the deuterated portions of the molecule by analyzing the isotopic composition of the products and intermediates. This method is particularly insightful for distinguishing between proposed reaction pathways that may otherwise be indistinguishable.
In the context of palladium-catalyzed cross-coupling reactions, for which 9-bromophenanthrene (B47481) is a common substrate, this compound can be employed to clarify the mechanism of side reactions or unexpected product formations. For instance, in a Suzuki-Miyaura coupling reaction, the primary transformation involves the coupling of the phenanthrene (B1679779) core with a boronic acid derivative at the C9 position. However, side reactions such as hydrodehalogenation (replacement of the bromine atom with a hydrogen atom) can occur. By using this compound, the source of the hydrogen atom in the hydrodehalogenated byproduct can be determined. If the byproduct is found to be phenanthrene-d8, it would suggest that a deuterium atom from the phenanthrene ring has migrated, indicating an intramolecular process. Conversely, if the byproduct is phenanthrene-d9, it would point towards an external source of hydrogen, such as the solvent or other reagents.
Illustrative Research Findings:
A hypothetical study on the Sonogashira coupling of this compound with phenylacetylene could yield insights into the stability of the phenanthrene core under the reaction conditions. Analysis of the product, 9-(phenylethynyl)phenanthrene, for its deuterium content would reveal if any H/D exchange occurs on the aromatic scaffold.
| Reactant | Coupling Partner | Product | Deuterium Content of Product | Mechanistic Implication |
| This compound | Phenylacetylene | 9-(Phenylethynyl)phenanthrene-d9 | 9 Deuterium Atoms | The phenanthrene ring is stable under the reaction conditions, with no H/D exchange. |
| This compound | Phenylacetylene | 9-(Phenylethynyl)phenanthrene-d(9-x) | < 9 Deuterium Atoms | H/D exchange is occurring, suggesting potential C-D bond activation and reversible metalation of the phenanthrene backbone. |
Quantification of Kinetic Isotope Effects in Organic Transformations
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. The ratio of the rate constants (kH/kD) provides a quantitative measure of the KIE. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step. A secondary KIE (kH/kD is closer to 1) is observed when the isotopic substitution is at a position not directly involved in bond cleavage but where changes in hybridization or steric environment occur during the transition state.
The use of this compound allows for the precise measurement of KIEs in reactions involving the phenanthrene moiety. For example, in a direct arylation reaction where a C-H bond on the phenanthrene ring is functionalized, a significant primary KIE would be expected if the C-H/C-D bond cleavage is the rate-limiting step.
Detailed Research Findings:
Consider a hypothetical palladium-catalyzed C-H arylation of phenanthrene with iodobenzene. By comparing the reaction rates of 9-bromophenanthrene and this compound (assuming a reaction at a deuterated position other than C9), a KIE can be determined.
| Substrate | Rate Constant (k) | kH/kD | Interpretation |
| 9-Bromophenanthrene | kH | \multirow{2}{*}{4.5} | A significant primary kinetic isotope effect suggests that the C-H/C-D bond cleavage is the rate-determining step of the reaction. |
| This compound | kD |
This information is crucial for optimizing reaction conditions and designing more efficient catalysts, as it pinpoints the energetic bottleneck of the catalytic cycle.
Investigations of C-H/C-D Bond Cleavage and Activation Processes
The activation of typically inert C-H bonds is a central theme in modern organic chemistry. This compound is an excellent substrate for studying the mechanisms of C-H/C-D bond cleavage and activation. The presence of multiple C-D bonds allows for the investigation of regioselectivity in C-H activation reactions. Furthermore, competitive experiments between 9-bromophenanthrene and this compound can reveal subtle details about the nature of the transition state involved in the bond-breaking process.
For instance, in organometallic reactions where a transition metal catalyst inserts into a C-H bond, the use of this compound can help to determine whether this process is reversible and whether it is the turnover-limiting step of the catalytic cycle. A large KIE would indicate that the C-D bond cleavage is energetically significant.
Illustrative Research Findings:
A study focused on the rhodium-catalyzed C-H amination of 9-bromophenanthrene could utilize this compound to probe the C-H activation step. By running a competition experiment with an equimolar mixture of the deuterated and non-deuterated substrates and analyzing the product ratio at low conversion, the intramolecular KIE can be determined.
| Experiment | Substrates (1:1 mixture) | Product Ratio (H-product : D-product) at 5% conversion | Calculated KIE (kH/kD) | Conclusion |
| Competitive C-H Amination | 9-Bromophenanthrene & this compound | 5.2 : 1 | 5.2 | The high KIE value confirms that C-H/C-D bond cleavage is the rate-determining step and provides a quantitative measure of the transition state's sensitivity to isotopic substitution. |
Such studies are fundamental to understanding the principles of C-H functionalization and for the development of new catalytic systems with enhanced reactivity and selectivity.
Advanced Spectroscopic Characterization and Research Applications of 9 Bromophenanthrene D9
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics in Deuterated Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. core.ac.ukresearchgate.net In the context of deuterated systems like 9-Bromophenanthrene-d9, NMR provides unique insights into the molecular framework and dynamics. The substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) atoms profoundly alters the NMR spectrum, which is a key advantage in structural analysis. youtube.com
In a standard ¹H NMR spectrum of unlabeled 9-bromophenanthrene (B47481), a complex series of signals would appear in the aromatic region, corresponding to the nine hydrogen atoms on the phenanthrene (B1679779) core. chemicalbook.com The analysis of this complex splitting pattern is essential to assign each proton to its specific position. However, for this compound, the ¹H NMR spectrum is dramatically simplified. Since all hydrogen atoms on the phenanthrene skeleton have been replaced by deuterium, their corresponding signals are absent from the ¹H spectrum. This isotopic labeling is invaluable for confirming the extent and position of deuteration in a sample. youtube.com
Conversely, ²H NMR spectroscopy can be employed to directly observe the deuterium nuclei. Although deuterium has a nuclear spin of 1, making its signals broader than those of protons, ²H NMR is a powerful tool for verifying the structure and purity of deuterated compounds. youtube.com Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), which are used to establish connectivities between atoms in a molecule, can also be adapted for deuterated systems to provide comprehensive structural elucidation. core.ac.ukacgpubs.org These methods are critical for confirming that the bromine atom is at the C9 position and that deuteration has occurred at all other positions on the aromatic rings.
Furthermore, deuterium NMR is particularly useful for studying molecular dynamics in solid-state samples. The distinct nuclear properties of deuterium make its NMR signals sensitive to molecular orientation and movement over time, providing information that is often inaccessible with standard ¹H NMR. youtube.com
| Compound | Expected ¹H NMR Signals (Aromatic Region) | Primary Application |
|---|---|---|
| 9-Bromophenanthrene | Complex multiplet pattern for 9 aromatic protons | Standard structural elucidation of the parent compound |
| This compound | Absence of signals (or highly attenuated residual signals) | Verification of deuteration; use in ²H NMR studies for dynamics |
Mass Spectrometry (MS) Applications in Quantitative Analysis and Internal Standardization
Mass spectrometry (MS) is a fundamental analytical technique for the sensitive and selective quantification of chemical compounds. nih.gov In quantitative MS, particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), the use of an internal standard is crucial for achieving high accuracy and precision. clearsynth.comtexilajournal.com this compound serves as an exemplary internal standard for the analysis of its non-deuterated counterpart and other related polycyclic aromatic hydrocarbons (PAHs). nih.gov
An ideal internal standard should have chemical and physical properties nearly identical to the analyte of interest but be clearly distinguishable by the detector. Stable isotope-labeled (SIL) compounds, such as this compound, fulfill these criteria perfectly. scispace.com Because the deuterium atoms add 9 mass units to the molecule compared to the unlabeled version, this compound is easily resolved from the native analyte by the mass spectrometer.
The primary advantage of using a deuterated internal standard is its ability to compensate for variations during sample preparation and analysis. clearsynth.comwisdomlib.org For instance, if some of the sample is lost during extraction, purification, or injection into the instrument, an equivalent fraction of the internal standard will also be lost. By measuring the ratio of the analyte's signal to the internal standard's signal, the original concentration of the analyte can be determined accurately, as this ratio remains constant despite variations in sample recovery. texilajournal.com
Furthermore, deuterated standards are particularly effective at correcting for "matrix effects" in complex samples like blood, urine, or environmental extracts. clearsynth.comtexilajournal.com Matrix effects, which are the suppression or enhancement of the analyte's ionization efficiency due to co-eluting substances, affect the deuterated standard in almost the exact same way as the analyte. This co-elution behavior ensures that the ratio of analyte to standard remains a reliable measure for quantification, significantly improving the robustness and reliability of the analytical method. texilajournal.comscispace.com
| Advantage | Description | Impact on Analysis |
|---|---|---|
| Co-elution with Analyte | The deuterated standard has nearly identical chromatographic retention time to the unlabeled analyte. | Ensures both compounds experience the same matrix effects simultaneously. texilajournal.com |
| Correction for Sample Loss | Any loss of analyte during sample preparation (e.g., extraction, evaporation) is mirrored by the internal standard. | Improves accuracy and precision by maintaining a constant analyte-to-standard ratio. clearsynth.com |
| Mass Distinguishability | The mass difference (9 Da) allows for clear separation of the analyte and standard signals in the mass spectrometer. | Enables unambiguous detection and quantification of both compounds. |
| Compensation for Ion Suppression/Enhancement | Matrix components affect the ionization of the standard and analyte almost identically. | Leads to more reliable and reproducible quantitative results in complex matrices. scispace.com |
Vibrational Spectroscopy (Infrared and Raman) for Analysis of C-D Stretching Modes and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule, which are determined by its structure and bonding. These techniques are highly effective for identifying functional groups and providing a unique "molecular fingerprint." For deuterated compounds like this compound, the focus shifts to the distinct vibrations of the carbon-deuterium (C-D) bonds.
The substitution of hydrogen with the heavier deuterium isotope causes a significant shift in the vibrational frequency of the C-H stretching mode to lower energy (lower wavenumber). This isotopic shift is a predictable phenomenon based on the principles of the harmonic oscillator model in physics. The C-H stretching vibrations in aromatic compounds typically appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra. In contrast, the corresponding aromatic C-D stretching modes are found at significantly lower frequencies.
Studies on deuterated polycyclic aromatic hydrocarbons (PAHs) have identified characteristic emission bands that can be attributed to C-D vibrations. Aromatic C-D stretching modes are observed around 4.4 µm (approximately 2270 cm⁻¹), while aliphatic C-D stretching modes appear near 4.65 µm (approximately 2150 cm⁻¹). astrobiology.comarxiv.orgresearchgate.net For this compound, which is fully aromatic, the prominent feature would be the C-D stretching vibration in the aromatic region. The presence of a strong absorption band in this specific region of the IR or Raman spectrum, coupled with the absence of the typical aromatic C-H stretching band, serves as a definitive confirmation of deuteration and acts as a unique molecular fingerprint for the compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Typical Wavelength (µm) | Spectroscopic Significance |
|---|---|---|---|
| Aromatic C-H Stretch | ~3100 - 3000 cm⁻¹ | ~3.2 - 3.3 µm | Signature of non-deuterated aromatic rings. |
| Aromatic C-D Stretch | ~2300 - 2200 cm⁻¹ | ~4.3 - 4.5 µm | Unambiguous fingerprint of deuteration on an aromatic ring. astrobiology.comarxiv.org |
Photophysical Studies with Deuterated Phenanthrene Systems: Applications as Spectroscopic Probes and in Energy Transfer Research
The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence and phosphorescence. Deuteration can have a significant impact on these properties, a phenomenon known as the "deuterium effect." This makes deuterated compounds like this compound highly valuable as spectroscopic probes and in fundamental energy transfer research.
When a molecule like phenanthrene absorbs light, it is promoted to an excited electronic state. It can then return to the ground state through several pathways, including the emission of light (fluorescence or phosphorescence) or through non-radiative decay, where the energy is dissipated as heat through molecular vibrations. The C-H stretching vibrations are a primary pathway for this non-radiative decay.
By replacing hydrogen with the heavier deuterium isotope, the frequency of the fundamental C-D stretching vibration is lowered. This change creates a less efficient pathway for non-radiative decay from the excited triplet state. As a result, the lifetime of the phosphorescence is often significantly increased, and the phosphorescence quantum yield (the fraction of excited molecules that phosphoresce) is enhanced.
This modification of photophysical properties makes this compound an excellent tool for studying processes involving excited states. For example, in Fluorescence Resonance Energy Transfer (FRET) studies, the transfer of energy between a donor molecule and an acceptor molecule is investigated. researchgate.netnih.gov Using a deuterated donor like this compound can alter the energy transfer dynamics compared to its hydrogenated counterpart, providing deeper insights into the mechanisms of interaction. The well-defined and altered vibrational energy levels of the deuterated system allow researchers to probe the specific roles that molecular vibrations play in mediating energy transfer and other photophysical processes.
Role of 9 Bromophenanthrene D9 in Modern Analytical Chemistry and Environmental Science
Isotope Dilution Mass Spectrometry for High-Precision Quantification of Polycyclic Aromatic Hydrocarbons in Complex Matrices
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving high-precision and accuracy in the quantification of chemical compounds. The technique involves the addition of a known amount of an isotopically labeled version of the analyte—such as 9-Bromophenanthrene-d9 for PAH analysis—to a sample at the earliest stage of preparation. nih.gov This labeled compound, often referred to as an internal standard, exhibits nearly identical chemical and physical properties to its non-labeled counterpart. researchgate.net Consequently, it experiences the same losses during extraction, cleanup, and analysis.
By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be calculated with exceptional accuracy. nih.govmonash.edu This method effectively corrects for procedural inefficiencies and matrix effects that can plague other quantification techniques. The use of deuterated standards like this compound in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has significantly improved the accuracy, sensitivity, and precision of PAH measurements in diverse matrices such as urine, sediment, and air. nih.govresearchgate.netcedre.fr This high specificity is crucial for biomonitoring studies and environmental risk assessment, where precise concentration data is essential. nih.govcdc.gov
Table 1: Advantages of Using this compound in Isotope Dilution Mass Spectrometry
| Feature | Advantage in High-Precision Quantification |
| Chemical Equivalence | Behaves identically to native PAHs during sample preparation and analysis, ensuring it acts as a true surrogate. researchgate.net |
| Mass Differentiation | Easily distinguished from native PAHs by a mass spectrometer due to the mass of the deuterium (B1214612) atoms. |
| Correction for Analyte Loss | Enables accurate quantification by correcting for losses at every step, from extraction to instrumental analysis. nih.gov |
| Enhanced Accuracy & Precision | Minimizes variability from matrix effects and procedural errors, leading to highly reliable and reproducible results. nih.gov |
| Improved Sensitivity | Allows for the confident detection and quantification of PAHs at very low concentrations (trace levels). researchgate.net |
Methodological Challenges and Solutions in the Extraction and Preparation of Deuterated Polycyclic Aromatic Hydrocarbons for Environmental Analysis
The analysis of PAHs in environmental samples is fraught with methodological challenges. These compounds are often present at trace levels within complex matrices like soil, sediment, water, and biological tissues, which contain numerous interfering substances. nih.govmdpi.com The primary challenge lies in efficiently extracting the target PAHs from the sample matrix while removing interferents that could compromise the final analysis.
Common extraction techniques include Soxhlet extraction, sonication, pressurized liquid extraction (PLE), and solid-phase extraction (SPE). mdpi.comresearchgate.netnih.gov Each method has limitations, such as being labor-intensive, requiring large volumes of organic solvents, or having variable recovery rates depending on the specific PAH and the sample matrix. mdpi.com For instance, the recovery of lower molecular weight PAHs can be reduced at low extraction temperatures, while strong analyte-matrix interactions in aged or highly organic soils can lead to incomplete extraction. researchgate.netnih.gov
The use of deuterated PAHs like this compound provides a robust solution to these challenges. By spiking the sample with a known quantity of the deuterated standard before extraction, it acts as a surrogate that allows for the validation and monitoring of the entire analytical procedure's efficiency. nih.govreading.ac.uk If the recovery of this compound is low, it indicates a problem with the extraction or cleanup process that has also affected the native PAHs. This allows analysts to calculate a recovery correction factor, ensuring the final reported concentrations of the target PAHs are accurate and reflective of their true levels in the original sample. reading.ac.uk This approach is fundamental for quality control in environmental laboratories.
Table 2: Extraction Techniques for PAHs and the Role of Deuterated Standards
| Extraction Technique | Common Methodological Challenges | How this compound Helps |
| Soxhlet Extraction | Time-consuming, large solvent consumption, potential for thermal degradation of analytes. mdpi.com | Monitors analyte loss during the lengthy extraction process and concentration steps. |
| Ultrasonic Extraction | Can be less efficient than other methods; efficiency is dependent on multiple variables. researchgate.net | Provides a quantitative measure of extraction efficiency to ensure completeness. |
| Solid-Phase Extraction (SPE) | Potential for column clogging, incomplete elution, and matrix interferences. nih.govnih.gov | Assesses the recovery through the entire multi-step cleanup and concentration process. |
| Pressurized Liquid Extraction (PLE) | High temperature and pressure can affect analyte stability; matrix effects can reduce efficiency. aaqr.org | Validates the method's performance under specific operational conditions for a given matrix. |
Utility in the Development of Standard Reference Materials for Contaminant Monitoring
Standard Reference Materials (SRMs) are homogeneous, stable materials with certified concentrations for specific chemical substances. nih.gov Produced by national metrology institutes like the National Institute of Standards and Technology (NIST), SRMs are indispensable for quality assurance in analytical laboratories. They are used to validate analytical methods, calibrate instruments, and ensure that the data generated by different laboratories are accurate, comparable, and reliable. nih.gov
The development and certification of SRMs for organic contaminants such as PAHs is a rigorous process. It requires the use of highly accurate analytical methods to assign the certified concentration values. nih.gov Isotope Dilution Mass Spectrometry is a preferred method for this certification process due to its high precision and accuracy. In this context, highly pure, well-characterized deuterated compounds like this compound are essential.
During the certification of an environmental SRM (e.g., urban dust, marine sediment, or fish tissue), analysts use IDMS with deuterated standards to precisely quantify the native PAHs. monash.edunih.gov The stability and known isotopic purity of this compound allow it to serve as a reliable internal standard for assigning a certified value to phenanthrene (B1679779) and related PAHs in the material. By ensuring the accuracy of the certified values in SRMs, this compound plays a fundamental role in the global infrastructure of environmental monitoring, helping laboratories worldwide to produce high-quality data for regulatory compliance, environmental forensics, and human health risk assessments.
Table 3: Examples of NIST Standard Reference Materials for Organic Contaminant Analysis
| SRM Number | Matrix Type | Example Certified Contaminants |
| SRM 1649b | Urban Dust | Polycyclic Aromatic Hydrocarbons (PAHs) |
| SRM 1941b | Organics in Marine Sediment | PAHs, Polychlorinated Biphenyls (PCBs), Chlorinated Pesticides |
| SRM 1974c | Organics in Mussel Tissue | PAHs, PCBs, PBDEs |
| SRM 2260a | Aromatic Hydrocarbons in Toluene | Benzene, Toluene, PAHs |
| SRM 2779 | Gulf of Mexico Crude Oil | PAHs, Sulfur Hydrocarbons |
Applications of 9 Bromophenanthrene D9 in Materials Science and Organic Electronics Research
Utilization as a Deuterated Precursor in the Synthesis of Functionalized Phenanthrene-Based Organic Materials
9-Bromophenanthrene-d9 is a valuable deuterated precursor used in the multi-step synthesis of complex, functionalized organic materials. google.com This synthetic strategy allows for the precise incorporation of a deuterated phenanthrene (B1679779) core into larger molecular architectures designed for specific applications in materials science and organic electronics. The bromine atom at the 9-position of the phenanthrene structure is a reactive site, enabling a variety of chemical transformations. wikipedia.orgsigmaaldrich.com
The primary application of this compound in this context is as a building block in cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Reactions such as the Suzuki-Miyaura cross-coupling, which pairs organoboranes with organohalides, can be employed to form new carbon-carbon bonds. By using this compound, researchers can synthesize novel phenanthrene-containing molecules where all hydrogen atoms on the phenanthrene unit, except for the one at the 9-position that was substituted, are replaced by deuterium (B1214612). This method provides a significant advantage over post-synthesis hydrogen-deuterium exchange techniques, as it offers precise control over the location and extent of deuteration within the final molecule. google.comgoogle.com
The synthesis of these deuterated materials is crucial for several advanced research areas. Isotope-labelled compounds are instrumental in mechanistic studies and in techniques like neutron scattering, which leverages the difference in neutron scattering length between hydrogen and deuterium to probe the morphology and molecular packing in thin films of organic electronic devices. mdpi.comacs.org
Below is a table illustrating the role of this compound as a precursor in the synthesis of functionalized phenanthrene derivatives.
| Reaction Type | Reactant | Precursor | Exemplary Product | Significance of Deuteration |
| Suzuki-Miyaura Coupling | Aryl Boronic Acid | This compound | 9-Aryl-phenanthrene-d9 | Precise incorporation of a deuterated phenanthrene core for neutron scattering studies. mdpi.comacs.org |
| Buchwald-Hartwig Amination | Arylamine | This compound | 9-(Arylamino)phenanthrene-d9 | Synthesis of deuterated charge-transporting materials for OLEDs. mdpi.comalfa-chemistry.com |
| Sonogashira Coupling | Terminal Alkyne | This compound | 9-(Alkynyl)phenanthrene-d9 | Creation of deuterated conjugated systems with tailored optoelectronic properties. |
Investigation of Deuterium Substitution Effects on Optoelectronic Properties of Organic Semiconductors
The substitution of hydrogen with its heavier isotope, deuterium, in organic semiconductors can lead to significant changes in their optoelectronic properties. alfa-chemistry.com While often considered chemically similar, the greater mass of deuterium lowers the zero-point energy of C-D bonds compared to C-H bonds. This modification of vibrational energy levels can influence a range of physical and electronic properties relevant to the performance of organic electronic devices like Organic Light-Emitting Diodes (OLEDs). mdpi.com
One of the most notable effects of deuteration is the enhancement of device stability and lifetime. mdpi.com High-energy C-H vibrations are known to be efficient pathways for non-radiative decay, a process that degrades device performance and generates heat. By replacing these with lower-energy C-D vibrations, this degradation pathway can be suppressed, leading to improved operational stability and a longer lifespan for devices such as OLEDs. mdpi.com For instance, the deuteration of the emitting molecule in an OLED has been shown to result in enhanced light-emitting efficiency and high-voltage stability. mdpi.com
Furthermore, the change in mass and vibrational modes upon deuteration can alter intermolecular interactions, such as π-π stacking. mdpi.com These interactions are critical for charge transport in organic semiconductor films. The subtle changes in molecular volume and polarizability caused by deuteration can affect the packing of molecules in the solid state, which in turn influences charge carrier mobility. acs.orgalfa-chemistry.com While in some systems, like certain DPP polymers, side-chain deuteration did not significantly alter charge mobility, it did lead to increased melting and crystallization temperatures, indicating an impact on thermal stability. acs.org
The table below summarizes key research findings on the effects of deuterium substitution on the properties of organic semiconductors.
| Property | Observed Effect of Deuteration | Underlying Mechanism | Reference |
| Device Lifetime | Increased | Suppression of non-radiative decay pathways by replacing high-energy C-H vibrations with lower-energy C-D vibrations. | mdpi.com |
| Luminescent Efficiency | Enhanced | Reduced non-radiative recombination, leading to a higher proportion of excitons decaying radiatively. | mdpi.com |
| High-Voltage Stability | Increased | Greater molecular stability and resistance to degradation under high electrical stress. | mdpi.com |
| Thermal Stability | Increased Melting/Crystallization Temperatures | Altered intermolecular forces and molecular packing due to changes in vibrational modes. | acs.org |
| Charge Mobility | Variable (System Dependent) | Changes in molecular packing and electronic coupling; effects can be minimal or significant depending on the specific molecule and location of deuteration. | acs.org |
| Magnetoresistance | Substantially Larger | Isotope effect on spin-dependent processes and hyperfine interactions. | mdpi.com |
Astrochemical and Interstellar Medium Research Involving Deuterated Polycyclic Aromatic Hydrocarbons
Deuterium (B1214612) Enrichment as a Biomarker for Interstellar and Protosolar Organic Processing
The abundance of deuterium relative to hydrogen in interstellar molecules is a powerful tool for tracing the history of organic material. mdpi.com All deuterium was created during the Big Bang and is subsequently destroyed in stars, making its cosmic abundance a key parameter in understanding galactic chemical evolution. aanda.org In many interstellar molecules, the ratio of deuterium to hydrogen (D/H) is found to be significantly higher than the cosmic D/H ratio of approximately 1.5 x 10⁻⁵. qub.ac.uk This phenomenon, known as deuterium fractionation or enrichment, is a strong indicator of chemical reactions occurring at very low temperatures. nih.gov
Deuterium enrichment in meteoritic organic compounds, including PAHs, is considered a residual signal of synthetic reactions that took place in the cold interstellar medium or an indicator of processing within the protosolar nebula. mdpi.comnasa.gov The stable and abundant nature of PAHs in carbonaceous chondrites allows their D/H ratio to preserve evidence of their formation environment and subsequent alteration. mdpi.com By measuring these isotopic ratios, scientists can test hypotheses about the potential links between the deuteration of PAHs and the conditions under which they formed. nasa.gov
Patterns of deuterium enrichment can serve as distinct signatures for specific reactions and the environments where PAHs were formed or processed. nasa.gov For instance, high levels of deuteration are characteristic of low-temperature gas-phase ion-molecule reactions or chemistry occurring on the surfaces of icy dust grains in dense molecular clouds. nasa.govastrochem.org Therefore, the elevated D/H ratios found in PAHs within meteorites provide definitive evidence that interstellar organic materials survived incorporation into the parent bodies of these meteorites as the Solar System formed. astrochem.org This makes deuterium enrichment a crucial biomarker for tracing the journey of organic matter from interstellar clouds to planetary systems. mdpi.com
Spectroscopic Detection and Characterization of Deuterated Polycyclic Aromatic Hydrocarbons in Astronomical Environments
The detection of deuterated PAHs in space relies on infrared (IR) spectroscopy. nasa.gov The substitution of a hydrogen atom with a heavier deuterium atom causes a shift in the molecule's vibrational frequencies. aanda.org Specifically, the C-D stretching and bending modes vibrate at lower frequencies (longer wavelengths) compared to their corresponding C-H modes. aanda.org These spectral shifts provide a unique fingerprint for identifying D-PAHs.
The primary observational challenges include the intrinsic weakness of the C-D vibrational features and the fact that their spectral locations can coincide with other emission lines. aanda.org Furthermore, ground-based observations are severely hampered by absorption from terrestrial carbon dioxide (CO₂) in the atmosphere. aanda.orgnasa.gov Consequently, space-based telescopes are required to detect these features. nasa.gov
Recent advancements with infrared observatories have led to significant progress. The AKARI satellite conducted a near-infrared spectroscopic survey of HII regions, identifying aromatic and aliphatic C-D stretch modes. aanda.org More recently, the James Webb Space Telescope (JWST) has provided unprecedented sensitivity and spectral resolution, revealing the widespread presence of deuterated PAHs in regions like the Orion Bar through the detection of aliphatic C-D emission at 4.65 µm and possibly aromatic C-D emission at 4.4 µm. bohrium.comarxiv.orgastrobiology.com These observations allow astronomers to estimate the degree of PAH deuteration. For example, in the Orion Bar, the number of aliphatic D atoms relative to H atoms on PAHs was derived to be approximately 3.4%. arxiv.orgastrobiology.com
| Vibrational Mode | Typical Wavelength (μm) | Observational Platform | Significance |
|---|---|---|---|
| Aromatic C-H Stretch | 3.3 | JWST, AKARI | Reference band for calculating D/H ratio. |
| Aromatic C-D Stretch | ~4.4 | JWST (tentative) | Indicates replacement of an aromatic H with D. arxiv.orgastrobiology.com |
| Aliphatic C-D Stretch | ~4.65 | JWST, AKARI | Indicates addition of D to the PAH structure, forming an aliphatic bond. arxiv.orgastrobiology.com |
| Symmetric C-D Stretch | ~4.75 | AKARI | A deuterated PAH feature that lies in a relatively clear part of the spectrum. aanda.org |
Modeling and Understanding Deuterium Fractionation Mechanisms in the Interstellar Medium
Several mechanisms have been proposed to explain the high levels of deuterium enrichment observed in interstellar molecules, including PAHs. astrochem.org These models are essential for interpreting observational data and understanding the chemical physics of cold interstellar environments. The primary fractionation processes are thought to be low-temperature gas-phase reactions and reactions on icy grain surfaces. aanda.org Each process is expected to produce D-enriched molecules with distinct structural signatures. astrochem.org
The main proposed mechanisms for PAH deuteration include:
Low-Temperature Gas-Phase Ion-Molecule Reactions: In the cold, dense interiors of molecular clouds (T < 50 K), reactions between ions and neutral molecules can efficiently fractionate deuterium. nasa.gov A key reaction involves H₂D⁺, a deuterated form of the H₃⁺ ion. When H₂D⁺ reacts with a neutral PAH, it can transfer a deuterium atom. astrochem.org This process is thought to preferentially deuterate larger PAHs initially. nasa.govastrochem.org
Low-Temperature Gas-Grain Reactions: At the low temperatures of dense clouds, most volatile species condense onto dust grains, forming icy mantles. nasa.gov Reactions on these icy surfaces are believed to be a significant pathway for deuteration. aanda.org An enhanced atomic D/H ratio in the gas phase, resulting from gas-phase fractionation, leads to a higher rate of deuterium atoms sticking to grain surfaces and reacting with other species. qub.ac.ukaanda.org Laboratory experiments have shown that PAHs embedded in deuterium-enriched water ices undergo D-H exchange reactions when exposed to UV radiation. aanda.org
Unimolecular Photodissociation: In regions exposed to ultraviolet (UV) radiation, PAHs can absorb a photon with enough energy to break a C-H bond. astrochem.org Due to zero-point energy differences, a C-H bond is weaker than a C-D bond, making it more likely to be broken. Over time, this selective dissociation of H-bearing PAHs can lead to an enrichment of D-PAHs. nasa.gov This process is not dependent on low temperatures and is expected to be most significant for PAHs with fewer than about 40-50 carbon atoms. nasa.govastrochem.org
UV Photolysis in D-Enriched Ice Mantles: The irradiation of PAHs within D-enriched icy grain mantles by UV photons can drive D-H exchange reactions. nasa.govnasa.gov This process can lead to significant deuterium enrichment and appears to favor the formation of aromatic C-D bonds over aliphatic ones. aanda.org
| Mechanism | Environment | Key Characteristics | Relevant Species |
|---|---|---|---|
| Gas-Phase Ion-Molecule Reactions | Cold, dense molecular clouds | Highly temperature-dependent; efficient at T < 50 K. nasa.gov | H₂D⁺, PAHs |
| Gas-Grain Reactions | Icy mantles on dust grains in dense clouds | Formation of deuterated species on surfaces, which can later be released into the gas phase. nih.govaanda.org | Atomic D, H, CO, PAHs in ices |
| Unimolecular Photodissociation | UV-irradiated regions | Not dependent on low temperature; enrichment depends on PAH size. astrochem.org | Gas-phase PAHs (C₁₀-C₄₂) nasa.govastrochem.org |
| UV Photolysis in Ices | Icy mantles in UV fields | D-H exchange reactions driven by UV light; independent of PAH size. aanda.org | PAHs in D-enriched H₂O ice |
Future Directions and Emerging Research Avenues for 9 Bromophenanthrene D9
Innovations in Advanced Deuteration Techniques for Complex Aromatic Systems
The synthesis of selectively deuterated complex aromatic systems like 9-Bromophenanthrene-d9 is a critical area of ongoing research. Traditional methods often require harsh conditions and can lack selectivity. However, emerging techniques promise more efficient and precise deuterium (B1214612) incorporation.
Recent developments have focused on metal-catalyzed hydrogen isotope exchange (HIE) as a powerful tool for deuteration. nih.gov Catalysts based on platinum group metals have demonstrated efficacy in multi-deuteration of compounds. nih.gov Organocatalytic methods are also gaining prominence for achieving site-selective deuteration. nih.gov For instance, N-heterocyclic carbenes have been shown to effectively catalyze the mono-deuteration of aromatic aldehydes. nih.gov
Flow synthesis is another promising avenue, offering improved production throughput and reaction efficiency for deuterated aromatic compounds. tn-sanso.co.jp This method, particularly when combined with microwave technology, can significantly reduce process times and the amount of expensive deuterium sources like D₂O required. tn-sanso.co.jp
Future research will likely focus on developing novel catalytic systems with higher selectivity and efficiency for complex polycyclic aromatic hydrocarbons (PAHs). The goal is to achieve precise deuterium labeling patterns on molecules like phenanthrene (B1679779), which can then be functionalized to produce compounds such as this compound with specific deuteration at desired positions. This level of control is crucial for its application in detailed mechanistic studies and as an internal standard in sensitive analytical methods.
Table 1: Comparison of Deuteration Techniques for Aromatic Compounds
| Technique | Advantages | Disadvantages | Potential for this compound |
| Acid-Catalyzed Exchange | Simple reagents (e.g., D₂SO₄, CF₃COOD) nih.govgoogle.com | Harsh conditions, potential for side reactions, moderate selectivity nih.gov | Useful for general deuteration, but lacks precise control for specific labeling. |
| Metal-Catalyzed HIE | High efficiency, potential for high levels of deuteration nih.gov | Can require expensive catalysts, selectivity can be challenging to control. nih.gov | Promising for producing highly deuterated this compound. |
| Organocatalysis | Milder reaction conditions, potential for high site-selectivity. nih.gov | Catalyst scope and reactivity may be limited for complex systems. | Ideal for synthesizing specifically labeled isotopologues of this compound. |
| Flow Synthesis | High throughput, efficient heating (microwaves), reduced waste. tn-sanso.co.jp | Initial setup costs can be high. | Scalable production of this compound for broader applications. |
Expansion of Applications in Catalysis and Mechanistic Organic Chemistry Beyond Traditional Scopes
The utility of deuterated compounds in elucidating reaction mechanisms is well-established. synmr.in The kinetic isotope effect (KIE), the difference in reaction rates between molecules with hydrogen and deuterium, provides invaluable insights into rate-determining steps and transition states. this compound, with its nine deuterium atoms, can serve as a powerful probe in various chemical transformations.
Beyond its current use as an internal standard in analytical chemistry, future applications of this compound are envisioned in the field of catalysis. For instance, it could be used to study the mechanisms of C-H activation and functionalization reactions, which are fundamental to modern organic synthesis. By strategically placing deuterium atoms on the phenanthrene core, researchers can track which C-H (or C-D) bonds are broken during a catalytic cycle.
Furthermore, in the realm of materials science, deuterated PAHs are of interest for their potential use in Organic Light Emitting Diodes (OLEDs). tn-sanso.co.jp Deuteration can enhance the stability and luminous efficiency of OLED materials. tn-sanso.co.jp Future research could explore the incorporation of this compound into novel organic electronic materials to study degradation pathways and design more robust devices.
The study of interstellar chemistry also presents a novel application. Deuterated PAHs have been detected in the interstellar medium, and their abundance provides clues about cosmic nucleosynthesis and chemical evolution. aanda.orgarxiv.orgconsensus.app Laboratory studies using compounds like this compound can help interpret astronomical observations and refine models of interstellar chemistry. missouri.edu
Development of Novel Spectroscopic and Analytical Methodologies Leveraging Deuterium Labeling
The presence of deuterium in a molecule offers unique opportunities for spectroscopic and analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for analyzing deuterated compounds.
A novel method combining ¹H NMR and ²H NMR has been shown to provide more accurate determination of isotopic abundance in deuterated reagents compared to traditional ¹H NMR or mass spectrometry (MS) alone. nih.gov This approach could be instrumental in quality control and ensuring the isotopic purity of this compound. Future developments in quantitative NMR techniques will further enhance the precision of these measurements.
In mass spectrometry, deuterated compounds like this compound are widely used as internal standards for quantification due to their similar chemical properties to the non-deuterated analyte but distinct mass. acs.org Emerging high-resolution mass spectrometry (HR-MS) techniques can provide not only accurate quantification but also detailed structural information. The fragmentation patterns of deuterated compounds in MS can offer insights into reaction mechanisms and molecular structure.
Raman spectroscopy is another area where deuterium labeling is beneficial. The C-D vibrational modes are shifted to lower frequencies compared to C-H modes, providing a clear spectral window for observation. aanda.org This can be exploited in molecular imaging and for studying the interactions of this compound in complex environments.
Table 2: Advanced Analytical Methodologies for this compound
| Methodology | Application | Future Directions |
| Quantitative ¹H and ²H NMR | Accurate determination of deuterium incorporation and isotopic purity. nih.govmdpi.com | Development of standardized protocols for complex molecules; automation for high-throughput analysis. |
| High-Resolution Mass Spectrometry (HR-MS) | Precise quantification as an internal standard; structural elucidation through fragmentation analysis. | Coupling with advanced separation techniques for complex mixture analysis; development of new ionization methods to minimize fragmentation for intact molecule analysis. |
| Raman Spectroscopy | Probing C-D vibrational modes for molecular imaging and interaction studies. | Surface-enhanced Raman spectroscopy (SERS) for ultra-sensitive detection; tip-enhanced Raman spectroscopy (TERS) for nanoscale imaging. |
Q & A
Q. What are the recommended methods for synthesizing 9-Bromophenanthrene-d9 in isotopic labeling studies?
Synthesis typically involves bromination of phenanthrene precursors using deuterated reagents or post-synthetic isotopic exchange. For brominated aromatic systems, methods like electrophilic substitution with brominating agents (e.g., Br₂ in the presence of Lewis acids) are common. Deuterium incorporation may require specialized catalysts or deuterated solvents to ensure isotopic purity. Post-synthesis purification via column chromatography or recrystallization is critical to remove non-deuterated byproducts .
Q. How should researchers handle and store this compound to prevent decomposition?
Store in a tightly sealed container under inert gas (e.g., argon) in a cool (≤20°C), dry, and ventilated environment. Avoid exposure to light, heat, or oxidizing agents. Use PPE such as nitrile gloves, chemical-resistant lab coats, and safety goggles during handling. Contaminated surfaces should be cleaned with ethanol or acetone, and waste must be disposed of via approved hazardous waste protocols .
Q. What analytical techniques confirm the identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): Deuterium incorporation alters splitting patterns in ¹H NMR.
- Mass Spectrometry (MS): High-resolution MS distinguishes isotopic clusters (e.g., M+ vs. M+1 peaks for deuterated vs. non-deuterated species).
- High-Performance Liquid Chromatography (HPLC): Purity ≥97% can be verified using reverse-phase columns with UV detection .
Q. How do safety protocols for this compound vary between laboratories?
Discrepancies exist in respiratory protection guidelines: some SDSs recommend ventilation alone, while others advise particle filters for large-scale use. Researchers should adopt the stricter standard (e.g., NIOSH/MSHA-approved respirators) if exposure limits are uncertain. Skin protection protocols align globally, emphasizing chemical-resistant gloves and clothing .
Advanced Research Questions
Q. How do deuterium isotopic effects influence the reactivity of this compound in cross-coupling reactions?
Deuterium’s higher mass reduces zero-point energy, potentially altering reaction kinetics. For example, in Suzuki-Miyaura couplings, C-D bonds may slow oxidative addition steps involving palladium catalysts. Kinetic isotope effects (KIEs) can be quantified using competition experiments between deuterated and non-deuterated analogs .
Q. What computational approaches predict the photophysical properties of this compound?
Density Functional Theory (DFT) models simulate electronic transitions and excited-state behavior. Parameters like HOMO-LUMO gaps and spin-orbit coupling constants can be derived from NIST thermodynamic data (e.g., sublimation enthalpy: 100.5 ± 1.8 kJ/mol). Experimental validation via UV-Vis spectroscopy is recommended .
Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?
Discrepancies may arise from differences in experimental conditions (e.g., pH, microbial activity). Standardized OECD biodegradation tests (e.g., OECD 301F) under controlled lab settings can clarify persistence. Bioconcentration factors (BCFs) should be recalculated using LC-MS/MS to account for isotopic interference .
Q. What strategies optimize the use of this compound as a tracer in environmental fate studies?
- Isotopic Dilution Assays: Co-inject deuterated and non-deuterated forms to track degradation pathways.
- Mass Balance Models: Incorporate deuterium-specific retention times in chromatography to differentiate metabolites.
- Microcosm Studies: Simulate environmental matrices (soil/water) to assess abiotic vs. biotic degradation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
